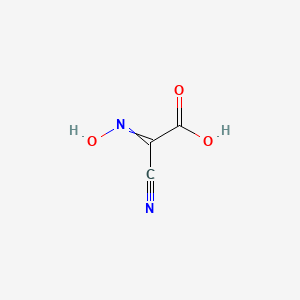

Cyano(hydroxyimino)acetic acid

Description

Historical Context and Evolution of Research in Oxime and Cyano Chemistry

The journey into the chemistry of compounds like cyano(hydroxyimino)acetic acid is built upon the foundational discoveries in oxime and cyano group chemistry.

The history of oxime chemistry dates back to the 19th century, with the first synthesis of an oxime. numberanalytics.com Oximes are a class of organic compounds characterized by the C=N-OH functional group. numberanalytics.comwikipedia.org They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.orgnumberanalytics.comwikidoc.org This discovery was significant as it introduced a new class of compounds with unique reactivity, serving as crucial intermediates in the synthesis of various organic molecules like amines, nitriles, and heterocyclic compounds. numberanalytics.comnumberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imide," reflecting its structure. wikipedia.orgwikidoc.org Early research focused on their synthesis and basic reactions, such as hydrolysis back to the parent carbonyl compound and hydroxylamine, and reduction to amines. wikidoc.org A pivotal reaction in oxime chemistry is the Beckmann rearrangement, where an oxime is converted into an amide, a transformation of significant industrial importance, for instance, in the synthesis of caprolactam for nylon-6 production. wikidoc.org

The exploration of cyano chemistry began in the early 19th century. numberanalytics.com The cyano group (–C≡N) is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and aldehydes, making it a cornerstone of organic synthesis. numberanalytics.com Initial methods for introducing a cyano group, known as cyanation, often involved highly toxic reagents like hydrogen cyanide (HCN). numberanalytics.com The evolution of cyanation techniques has been driven by the need for safer and more efficient methods. numberanalytics.com Modern approaches frequently utilize less toxic cyanide sources and employ transition metal catalysts, such as palladium, nickel, and copper, to facilitate these reactions under milder conditions. numberanalytics.com The development of cyanohydrins, which are formed by the addition of cyanide to aldehydes and ketones, further expanded the synthetic utility of the cyano group. wikipedia.org

The convergence of these two fields of study paved the way for the investigation of molecules containing both oxime and cyano functionalities, such as this compound and its derivatives. These compounds harness the reactivity of both groups, leading to a rich and complex chemical behavior that has been exploited in various applications.

Significance of this compound and its Esters in Modern Organic Synthesis

This compound and its esters, particularly ethyl 2-cyano-2-(hydroxyimino)acetate, have emerged as highly valuable reagents in modern organic synthesis. Their significance stems from their unique combination of functional groups, which imparts beneficial properties for a range of chemical transformations.

A primary application of these compounds is in peptide synthesis . Ethyl 2-cyano-2-(hydroxyimino)acetate, often referred to as Oxyma, is widely used as a coupling additive in conjunction with carbodiimides like DCC (dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). wikipedia.orgorgsyn.org Its role is to suppress side reactions, most notably racemization, during the formation of peptide bonds. wikipedia.orgorgsyn.org Oxyma has proven to be a safer and more effective alternative to traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt), which is explosive. wikipedia.orgorgsyn.org The potassium salt of Oxyma, K-Oxyma, offers enhanced solubility in organic solvents and is particularly useful in solid-phase peptide synthesis on acid-labile resins. luxembourg-bio.com

Beyond peptide synthesis, these compounds serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals . cymitquimica.comchemimpex.com The presence of both the cyano and hydroxyimino groups provides multiple reaction sites for further chemical modification, allowing for the construction of complex molecular architectures. chemimpex.com For instance, they are used in the synthesis of anti-inflammatory and analgesic drugs, as well as herbicides and pesticides. chemimpex.com Research has also explored their use in the synthesis of nitrile-containing pharmaceuticals.

Furthermore, derivatives of this compound are utilized in the development of novel therapeutic agents. The unique electronic and structural properties of these molecules enable the exploration of new pathways in drug discovery. chemimpex.com For example, the related compound (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a critical intermediate in the synthesis of the cephalosporin (B10832234) antibiotic cefdinir.

Unique Structural Motifs and Their General Influence on Chemical Reactivity

The chemical behavior of this compound and its derivatives is directly governed by the interplay of its key structural motifs: the cyano group, the hydroxyimino group, and the carboxylic acid or ester functionality.

The cyano group (-C≡N) is a powerful electron-withdrawing group. This electronic effect significantly increases the acidity of the adjacent C-H proton, making it susceptible to deprotonation. The presence of the cyano group also enhances the electrophilicity of the molecule, rendering it more reactive towards nucleophilic attack. The nitrile functionality itself can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines. wikipedia.orgiloencyclopaedia.org

The hydroxyimino group (=N-OH) , or oxime, introduces several key reactive features. The oxygen atom of the hydroxyl group is nucleophilic, while the hydrogen is acidic. The C=N double bond can exist as syn and anti stereoisomers, which can influence the molecule's reactivity and biological interactions. wikidoc.org The oxime group can be hydrolyzed to a ketone, reduced to an amine, or undergo the Beckmann rearrangement to form an amide. wikidoc.org The nitrogen-oxygen single bond in the oxime radical is a unique structural feature among N-oxyl radicals, contributing to its distinct reactivity in oxidative cyclization and coupling reactions. nih.gov

The carboxylic acid (-COOH) or ester (-COOR) group also plays a crucial role. The acidic proton of the carboxylic acid can be readily removed, forming a carboxylate anion. Both the acid and ester groups are subject to nucleophilic acyl substitution, allowing for the formation of amides, a key reaction in peptide synthesis.

The combination of these functional groups in a single molecule leads to a complex and tunable reactivity profile. For example, in ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), the electron-withdrawing nature of the cyano and ester groups enhances the acidity of the oxime proton (pKa 4.60). wikipedia.org This pronounced acidity is key to its function as a racemization suppressor in peptide coupling reactions. wikipedia.org The molecule can exist in tautomeric forms, with the nitroso isomer being predominant in basic solutions. wikipedia.org

In metal complexes, the deprotonated form of this compound can act as a bidentate ligand, chelating metal ions through the oxime nitrogen and a carboxyl oxygen atom. researchgate.net This coordination behavior is fundamental to its role in certain catalytic processes and has been studied using spectroscopic and theoretical methods. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEFRTDDIMNTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824046 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78325-18-5 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyano Hydroxyimino Acetic Acid and Its Esters

Direct Synthesis of Cyano(hydroxyimino)acetic Acid

The direct synthesis of this compound is a less common route compared to the synthesis of its esters. The primary approach involves the hydrolysis of the corresponding alkyl esters.

Hydrolysis-Based Routes from Alkyl Esters

This compound can be prepared through the hydrolysis of its alkyl esters, such as ethyl or methyl cyano(hydroxyimino)acetate. This reaction is typically carried out under acidic or basic conditions. However, the presence of both a cyano and a hydroxyimino group introduces complexities, as these functional groups can also be susceptible to hydrolysis or other side reactions under the same conditions required for ester cleavage.

Challenges and Optimization in Direct Acid Preparation

A significant challenge in the direct preparation of this compound is the potential for decomposition or unwanted side reactions. The strong acidic or basic conditions required for ester hydrolysis can lead to the hydrolysis of the cyano group to a carboxylic acid or an amide, or degradation of the hydroxyimino moiety. scbt.com Optimization of reaction conditions, such as temperature, reaction time, and the concentration of the hydrolyzing agent, is crucial to maximize the yield of the desired acid while minimizing the formation of byproducts. The inherent instability of the acid also presents purification challenges.

Synthesis of Alkyl Cyano(hydroxyimino)acetates (e.g., Ethyl, Methyl Esters)

The synthesis of alkyl cyano(hydroxyimino)acetates is a well-established and more frequently utilized process. The most common method involves the nitrosation of the corresponding alkyl cyanoacetates.

Nitrosation Reactions of Cyanoacetates

The nitrosation of alkyl cyanoacetates, such as ethyl cyanoacetate (B8463686) and methyl cyanoacetate, is the cornerstone for producing alkyl cyano(hydroxyimino)acetates. rsc.orgresearchgate.net This reaction involves treating the cyanoacetate with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and an acid. wikipedia.orgresearchgate.net The reaction proceeds through the electrophilic attack of the nitrosating species on the enolate or enol form of the cyanoacetate. rsc.org

Table 1: Comparison of Nitrosation Reaction Conditions for Ethyl Cyano(hydroxyimino)acetate

| Parameter | Acetic Acid-Mediated | Phosphoric Acid-Buffered |

| Starting Material | Ethyl Cyanoacetate | Ethyl Cyanoacetate |

| Nitrosating Agent | Sodium Nitrite | Sodium Nitrite |

| Acid | Acetic Acid | Phosphoric Acid |

| Temperature | 20–40°C | 40°C |

| pH | <5 | 4.5 |

| Yield | 69% | 87–99% |

| Key Insight | Controlled pH minimizes ester hydrolysis. | Buffered system enhances yield by controlling pH and preventing product decomposition. wikipedia.org |

Impact of pH Control and Buffering Systems on Yield

Maintaining the optimal pH is arguably the most critical factor for achieving high yields in the nitrosation of cyanoacetates. The pH of the reaction medium directly impacts the concentration of the active nitrosating species and the stability of both the reactant and the product. An acidic environment is necessary to generate nitrous acid from sodium nitrite. google.com However, excessively low pH can lead to the hydrolysis of the ester group in the starting material or the product.

The ideal pH for the reaction is typically in the range of 4.5 to 5.0. At this pH, the generation of nitrous acid is favored, while the rate of ester hydrolysis is minimized. The use of a buffering system, particularly with phosphoric acid, has been shown to be superior to using acetic acid alone. wikipedia.org A phosphoric acid buffer maintains a more stable pH throughout the reaction, preventing fluctuations that could lead to side reactions and decomposition of the desired oxime product. This precise control of pH is a key reason why yields can be nearly quantitative when using a buffered system. wikipedia.orgresearchgate.net

Strategies for Purity Enhancement and Byproduct Minimization

The purity of this compound and its esters is paramount for their effective application, especially in pharmaceutical synthesis where impurities can lead to undesirable side reactions and compromised product quality. A significant challenge in the synthesis and use of its ethyl ester, ethyl cyano(hydroxyimino)acetate (commonly known as Oxyma), is the formation of hydrogen cyanide (HCN), a highly toxic byproduct. researchgate.netpolypeptide.comx-mol.comacs.org

This hazardous byproduct can arise from the reaction between Oxyma and carbodiimides like diisopropylcarbodiimide (DIC), a common combination used for activating amino acids in peptide synthesis. researchgate.netx-mol.comacs.org The reaction proceeds through a linear adduct which can rearrange to form an oxadiazole and HCN. polypeptide.com The concentration of the reactants influences this side reaction; at lower concentrations, most of the HCN remains dissolved in the reaction mixture. polypeptide.com

Several strategies have been developed to mitigate HCN formation and enhance the purity of the desired product:

Solvent Selection: The choice of solvent plays a crucial role. Replacing traditional solvents like N,N-dimethylformamide (DMF) with greener alternatives such as a mixture of N-butylpyrrolidone (NBP) and ethyl acetate (B1210297) (EtOAc) (in a 1:4 ratio) has been shown to reduce HCN formation. researchgate.netpolypeptide.com This is attributed to the increased stability of the linear DIC/Oxyma adduct in this solvent system, which in turn minimizes its decomposition into HCN. polypeptide.com

In Situ Scavenging: Another effective approach is the use of an in situ scavenger to neutralize HCN as it is formed. Dimethyl trisulfide (DMTS) has been successfully employed for this purpose, converting the toxic HCN into the less harmful methyl thiocyanate (B1210189) without interfering with the primary amidation reaction. polypeptide.com

Reaction Protocol Modification: The sequence of reagent addition can significantly impact byproduct formation. Pre-activating the amino acid with DIC for a short period before adding it to the peptide resin, followed by the addition of Oxyma, can minimize the reaction between DIC and Oxyma, thereby reducing HCN generation. imperial.ac.uk

Purification Techniques: Standard purification methods such as recrystallization and column chromatography are essential final steps to remove any remaining byproducts and impurities. For instance, after synthesis, the crude product can be purified by recrystallization from solvents like hexane. acs.org In peptide synthesis applications, byproducts like Oxyma itself and 4-nitrobenzenesulfonic acid can be recovered and recycled through a simple acid-base workup, contributing to a more atom-economical and environmentally friendly process. acs.orgacs.org

| Strategy | Description | Key Findings | References |

|---|---|---|---|

| Solvent Selection | Utilizing alternative solvents to stabilize reaction intermediates and reduce byproduct formation. | Replacing DMF with an NBP/EtOAc mixture (1:4) increases the stability of the DIC/Oxyma adduct, minimizing HCN generation. | researchgate.netpolypeptide.com |

| In Situ Scavenging | Adding a reagent to the reaction mixture to trap and neutralize toxic byproducts as they form. | Dimethyl trisulfide (DMTS) effectively scavenges HCN by converting it to the less hazardous methyl thiocyanate. | polypeptide.com |

| Reaction Protocol Modification | Altering the order of reagent addition to disfavor side reactions. | Pre-activation of the amino acid with DIC before the addition of Oxyma can suppress the direct reaction between DIC and Oxyma. | imperial.ac.uk |

| Purification and Recycling | Employing standard purification techniques and recovering reusable byproducts. | Recrystallization and acid-base workups can effectively purify the product and allow for the recycling of valuable byproducts like Oxyma. | acs.orgacs.org |

Multi-step Synthetic Routes from Simpler Precursors

The synthesis of this compound and its esters can be accomplished through various multi-step pathways starting from readily available and simpler chemical building blocks. These routes typically involve the strategic introduction of the key functional groups: the cyanide (-CN) and the hydroxyimino (-NOH) moieties.

The cyano group is a crucial component of the target molecule's structure and reactivity. cymitquimica.com A common precursor for introducing this group is cyanoacetamide or its derivatives. google.comekb.eg For instance, salts of 2-cyano-2-hydroxyiminoacetamide can be produced by reacting a nitrite salt with 2-cyanoacetamide (B1669375). google.com This method avoids the issues of low yield and cyclization that can occur with other starting materials like 1-cyanoacetyl-3-alkylurea. google.com Another approach involves the hydrolysis of 2-cyano-2-(hydroxyimino)acetic acid methyl ester to yield the corresponding acid.

The hydroxyimino group is typically formed through a nitrosation reaction. ekb.eg This involves reacting a precursor containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) with a nitrosating agent.

A widely used method involves the reaction of cyanoacetamide with sodium nitrite in the presence of an acid, such as acetic acid. google.comekb.eg This reaction proceeds via the formation of a nitroso intermediate which then tautomerizes to the more stable oxime (hydroxyimino) form. A patented process describes the synthesis of 2-cyano-2-hydroxyiminoacetamide salts by reacting a nitrite salt with 2-cyanoacetamide using a substoichiometric amount of acid, which simplifies the workup process by reducing the amount of acid that needs to be neutralized. google.com The reaction temperature is typically controlled between 30 and 60°C. google.com

Ethyl cyano(hydroxyimino)acetate (Oxyma), a key ester derivative, is the oxime of ethyl cyanoacetate. advancedchemtech.comwikipedia.org Its synthesis involves the reaction of ethyl cyanoacetate with a nitrosating agent. This transformation highlights the importance of the cyanoacetate scaffold as a versatile starting point for accessing these valuable coupling reagents.

Cyanide Introduction Strategies

Innovative Synthetic Approaches

In line with the growing emphasis on sustainable and efficient chemical manufacturing, innovative approaches are being applied to the synthesis of this compound and its esters. These methods aim to improve safety, reduce environmental impact, and enhance reaction control.

The principles of green chemistry are increasingly guiding the development of synthetic routes for these compounds. acs.org A key focus is the replacement of hazardous reagents and solvents. biosyn.com Ethyl cyano(hydroxyimino)acetate (Oxyma) is itself considered a "greener" alternative to traditional peptide coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt), which is known to have explosive properties. advancedchemtech.combiosyn.com

| Green Chemistry Principle | Application in Synthesis | Benefit | References |

|---|---|---|---|

| Use of Safer Solvents | Replacing DMF with greener alternatives like ethyl acetate or N-butylpyrrolidone. | Reduces toxicity and environmental impact, can minimize side reactions. | polypeptide.combiosyn.com |

| Use of Safer Reagents | Employing Oxyma as a non-explosive alternative to HOBt. | Enhances operational safety. | advancedchemtech.combiosyn.com |

| Atom Economy | Developing one-pot procedures and recycling byproducts. | Maximizes the incorporation of starting materials into the final product, reduces waste. | acs.orgacs.org |

| Reduction of Derivatives | Avoiding unnecessary protection/deprotection steps. | Simplifies the synthetic route, requires fewer reagents, and generates less waste. | acs.org |

Advanced reaction technologies offer significant advantages for the synthesis of this compound derivatives, providing enhanced control over reaction parameters and improving safety and efficiency.

Flow Chemistry: This technique, where reactants are continuously pumped through a reactor, offers superior heat and mass transfer compared to traditional batch processes. nih.gov This is particularly beneficial for managing exothermic reactions and handling unstable intermediates safely. nih.govvapourtec.com While specific applications of flow chemistry for the primary synthesis of this compound are not extensively detailed in the provided context, its use in multi-step syntheses involving similar chemistries suggests its high potential. nih.gov For example, continuous flow reactors can eliminate the risks associated with thermal hazards in exothermic steps and can significantly reduce the need for purification.

Fine Bubble Technology: This innovative technology has been applied to the synthesis of related compounds, demonstrating its potential for greening chemical processes. rsc.org In one example, a spray-type fine bubble (FB) generator was used in the reduction and amidation of ethyl cyano(hydroxyimino)acetate, achieving a 78% yield for these steps. rsc.org Fine bubbles dramatically increase the gas-liquid interfacial area, leading to enhanced reaction rates and efficiency, particularly in gas-liquid reactions. This technology represents a promising avenue for developing more sustainable and efficient manufacturing processes for this compound and its derivatives. rsc.orgaccscience.com

Integration of Green Chemistry Principles in Production

Synthesis of Key Structural Analogues and Derivatives

The core structure of this compound serves as a versatile scaffold for the development of various analogues and derivatives. Modifications to the carboxyl group, such as conversion to amides, and the introduction of diverse functional groups, including sulfur-containing moieties and water-solubilizing groups, lead to compounds with tailored properties. The following sections detail the synthetic strategies employed to access these important classes of derivatives.

Preparation of Cyano(hydroxyimino)acetamides

The synthesis of cyano(hydroxyimino)acetamides can be accomplished through two primary routes: the nitrosation of a pre-formed N-substituted cyanoacetamide or the amidation of an ethyl cyano(hydroxyimino)acetate precursor.

One common method involves the direct nitrosation of an N-substituted cyanoacetamide. In this approach, the starting cyanoacetamide is reacted with a nitrosating agent, such as sodium nitrite, typically in the presence of an acid like acetic acid or hydrochloric acid. wikipedia.orgorganic-chemistry.org For example, N-(4-substitutedphenyl)-2-cyanoacetamides react with sodium nitrite in an acidic medium at low temperatures (0-5°C) to yield the corresponding N-aryl-2-cyano-2-(hydroxyimino)acetamides. organic-chemistry.org The reaction introduces the hydroxyimino group at the α-carbon position of the acetamide. An alternative set of conditions involves reacting N-substituted cyanoacetamides with ethyl nitrite (EtONO) in the presence of a base like sodium ethoxide (EtONa) to afford the sodium salts of the hydroxyimino derivatives. researchgate.net

A second major strategy is the aminolysis or amidation of ethyl 2-cyano-2-(hydroxyimino)acetate, a compound commonly known as Oxyma. This reaction involves coupling the ester with a primary or secondary amine to form the desired amide bond. This method is fundamental in peptide chemistry, where Oxyma is used as a coupling additive with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the formation of peptide (amide) bonds between amino acids. organic-chemistry.orgoxymapure.com Specialized coupling reagents derived from Oxyma have also been developed to streamline this process. google.com

Table 1: Selected Synthetic Routes to Cyano(hydroxyimino)acetamides

| Starting Material(s) | Reagents & Conditions | Product |

| N-(4-substitutedphenyl)-2-cyanoacetamide | Sodium nitrite, Acetic acid, 0-5°C | N-(4-substitutedphenyl)-2-cyano-2-(hydroxyimino)acetamide organic-chemistry.org |

| 2-Cyanoacetamide | Sodium nitrite, Hydrochloric acid | 2-Cyano-2-hydroxyiminoacetamide wikipedia.org |

| N-substituted cyanoacetamides | Ethyl nitrite (EtONO), Sodium ethoxide (EtONa) | Sodium salt of N-substituted 2-cyano-2-(hydroxyimino)acetamide (B1623587) researchgate.net |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), Amine | Coupling agents (e.g., EDCI) | N-substituted 2-cyano-2-(hydroxyimino)acetamide oxymapure.com |

Synthetic Routes to Sulfur-Containing Analogues

The versatile cyanoacetamide scaffold allows for the incorporation of sulfur atoms, leading to the formation of various heterocyclic systems such as thiazoles, thiophenes, and dithianes. These syntheses often start with an N-substituted cyanoacetamide, which undergoes cyclization with sulfur-containing reagents.

One prominent route is the Gewald reaction for synthesizing aminothiophenes. This reaction involves the condensation of a cyanoacetamide derivative, a carbonyl compound (like a ketone), and elemental sulfur in the presence of a base such as morpholine. researchgate.net

Thiazole (B1198619) derivatives can be prepared by reacting an N-substituted cyanoacetamide with elemental sulfur and an isothiocyanate. For instance, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide reacts with phenyl isothiocyanate and elemental sulfur to generate a thiazole-2-thione derivative. mdpi.com Another pathway to thiazoles involves reacting the intermediate salt formed from a cyanoacetamide, potassium hydroxide, and phenyl isothiocyanate with an α-haloketone. mdpi.com

Furthermore, sulfur-containing rings can be constructed by reacting cyanoacetamides with carbon disulfide. The reaction of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with 1,3-dibromopropane, yields a 1,3-dithiane (B146892) derivative. mdpi.com

Table 2: Synthesis of Sulfur-Containing Analogues from Cyanoacetamides

| Cyanoacetamide Derivative | Reagents | Resulting Heterocycle |

| N-Aryl/Alkyl-2-cyanoacetamide | Ketone, Elemental Sulfur, Morpholine | 2-Aminothiophene researchgate.net |

| N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide | Phenyl isothiocyanate, Elemental Sulfur | Thiazole mdpi.com |

| N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide | 1. CS₂, KOH2. 1,3-Dibromopropane | 1,3-Dithiane mdpi.com |

Accessing Water-Soluble Derivatives

For applications in aqueous media, such as biological assays or green chemistry protocols, it is often necessary to enhance the water solubility of this compound derivatives. A key strategy to achieve this is by modifying the ester group of ethyl cyano(hydroxyimino)acetate (Oxyma) with hydrophilic functionalities.

A successful approach involves the synthesis of glycerol-based Oxyma derivatives. nih.gov The synthesis starts not from Oxyma itself, but from 2-cyanoacetic acid. The acid is first esterified with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (a protected form of glycerol) to produce the corresponding ester. This intermediate then undergoes a hydroxyimination reaction with sodium nitrite and acetic acid to furnish (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, also known as Glyceroacetonide-oxyma. nih.gov

This protected derivative is significantly more water-soluble than the parent Oxyma. nih.gov For even greater hydrophilicity, the acetonide protecting group can be removed through acid-catalyzed hydrolysis to yield 2,3-dihydroxypropyl 2-cyano-2-(hydroxyimino)acetate, or Glycero-Oxyma. nih.gov These derivatives have been developed as effective, water-soluble coupling additives for peptide synthesis in aqueous solutions, facilitating high-yield reactions with minimal side products. wikipedia.orgorganic-chemistry.orgnih.gov

Table 3: Water-Soluble Derivatives of this compound

| Derivative Name | Structure Highlights | Synthetic Precursors |

| Glyceroacetonide-oxyma | Features a protected diol (acetonide) group | 2-Cyanoacetic acid, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, NaNO₂ nih.gov |

| Glycero-Oxyma | Features a free diol (glycerol) moiety | Glyceroacetonide-oxyma nih.gov |

Reactivity and Reaction Mechanisms of Cyano Hydroxyimino Acetic Acid Derivatives

General Reactivity Profile and Functional Group Interactions

The reactivity of cyano(hydroxyimino)acetic acid derivatives is largely influenced by the electronic properties of its constituent functional groups and the potential for tautomerism.

Electron-Withdrawing Effects of the Cyano and Carboxylic/Ester Groups

The cyano and carboxylic acid (or ester) groups are potent electron-withdrawing groups. nih.govresearchgate.net This electronic pull has a significant impact on the adjacent hydroxyimino group, increasing the acidity of the oxime proton. at.ua For instance, a study comparing 2-cyano-2-(hydroxyimino)acetic acid with 2-(hydroxyimino)propanoic acid revealed that the cyano substituent makes the oxime -OH group significantly more acidic. at.ua This enhanced acidity is a key factor in the utility of these compounds, such as in the case of ethyl (hydroxyimino)cyanoacetate (Oxyma), which has a pKa of 4.60 and acts as an effective additive in peptide synthesis by neutralizing basicity and suppressing side reactions. wikipedia.orgnih.gov

The electron-withdrawing nature of these groups also influences the reactivity of the entire molecule. For example, the presence of the cyano group makes the molecule susceptible to nucleophilic addition reactions. cymitquimica.com

Tautomeric Equilibria of the Hydroxyimino Group and Kinetic/Thermodynamic Implications

The hydroxyimino group in these derivatives can exist in equilibrium between the oxime and the more reactive, though less stable, nitrone and nitroso tautomeric forms. wikipedia.orgnih.gov While the oxime form is generally more stable, the nitrone tautomer exhibits higher reactivity in certain reactions like cycloadditions and nucleophilic additions. nih.gov The presence of electron-donating groups can stabilize the nitrone form, facilitating such reactions. nih.gov

In crystalline form, ethyl (hydroxyimino)cyanoacetate exists as the oxime. However, in a strongly basic solution or as a salt, it predominantly exists as the tautomeric nitroso isomer in its anionic form. wikipedia.org This tautomeric flexibility is crucial for its chemical behavior and applications.

Diverse Reaction Chemistries

This compound derivatives participate in a wide array of chemical transformations, including both oxidative and reductive processes.

Oxidative Transformations and Pathways of Product Formation

The oxidation of this compound derivatives can lead to various products depending on the oxidizing agent and reaction conditions. A common oxidative transformation is the generation of nitrile oxides. thieme-connect.de These highly reactive intermediates can be generated in situ from 2-(hydroxyimino)acetic acid derivatives using oxidizing agents like ammonium (B1175870) cerium(IV) nitrate. thieme-connect.de The resulting nitrile oxides are valuable for 1,3-dipolar cycloaddition reactions with alkenes to form dihydroisoxazoles. thieme-connect.de

Mixing nitriles with strong oxidizing acids can result in extremely violent reactions. scbt.com They are also generally incompatible with other oxidizing agents like peroxides and epoxides. scbt.com The reaction of oximes with copper(II) can generate iminoxyl radicals, which can then participate in coupling reactions. beilstein-journals.org

Reductive Transformations and Specific Product Syntheses

The reduction of this compound derivatives can target either the hydroxyimino group, the cyano group, or both, leading to a variety of products. Nitriles can react vigorously with reducing agents. scbt.com

Specific reduction methods allow for the selective transformation of one functional group over another. For example, mild chemical or catalytic reduction of arylcyanomethylenequinone oximes using zinc and acetic acid in methanol (B129727) can selectively reduce the oxime moiety to an amine, yielding 4-(arylcyanomethyl)-arylamines. mdpi.com

A more vigorous catalytic reduction of the same starting materials, using hydrogen gas and Raney nickel in methanol, reduces both the oxime and the cyano group to produce 1-amino-2-(4-aminoaryl)-2-aryl-ethanes. mdpi.com The choice of reducing agent and reaction conditions is therefore critical in directing the outcome of the reduction and achieving the desired product.

Reductive Coupling Reactions in Intermediate Synthesis

While direct reductive coupling of this compound itself is not a primary application, its derivatives serve as precursors for valuable synthetic intermediates through reduction. A key example is the reduction of ethyl cyano(hydroxyimino)acetate to ethyl-2-amino cyanoacetate (B8463686). chimia.ch This transformation creates a versatile building block rich in functional groups, ready for subsequent reactions to construct more complex molecules. chimia.ch The resulting aminocyanoacetate can then participate in various coupling reactions, serving as a linchpin in the synthesis of diverse heterocyclic systems.

Nucleophilic Addition and Substitution Pathways

The this compound framework is highly susceptible to nucleophilic attack, a characteristic central to its function in peptide synthesis. biosyn.com The primary mechanism involves the activation of a carboxylic acid by a coupling reagent like a carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. acs.orgacs.orgwikipedia.org This intermediate is then attacked by the nucleophilic oxygen of the hydroxyimino group of a this compound derivative. biosyn.com

This nucleophilic addition results in the formation of an active oxime ester. biosyn.comacs.org This ester is more stable than the O-acylisourea intermediate, yet sufficiently reactive to readily undergo nucleophilic substitution by the amino group of another amino acid, forming the desired peptide bond and regenerating the this compound derivative. biosyn.comacs.orgacs.org The cyano group enhances the reactivity of the molecule by facilitating nucleophilic attacks.

The general scheme for this process is as follows:

Activation: R-COOH + Carbodiimide → R-CO-O-C(=NR')NHR' (O-acylisourea intermediate)

Nucleophilic Addition: R-CO-O-C(=NR')NHR' + HO-N=C(CN)COOEt → R-CO-O-N=C(CN)COOEt (Active Oxime Ester) + R'NHCONHR' (Urea byproduct)

Nucleophilic Substitution: R-CO-O-N=C(CN)COOEt + H₂N-R'' → R-CO-NH-R'' (Peptide) + HO-N=C(CN)COOEt

Cyclization Reactions Leading to Heterocyclic Systems

Derivatives of this compound are valuable precursors in the synthesis of a wide array of heterocyclic compounds. The reduction of ethyl cyano(hydroxyimino)acetate to ethyl-2-amino cyanoacetate provides a key intermediate for these cyclization reactions. chimia.ch This intermediate, possessing both an amino and a cyano group, can react with various reagents to form rings.

For instance, reaction with isothiocyanates can lead to the formation of highly functionalized thiazoles. chimia.ch Subsequent reactions on these thiazole (B1198619) rings can introduce further complexity, leading to fused heterocyclic systems. chimia.ch Similarly, acylation of the amino group followed by acid-catalyzed cyclization can yield amino-oxazoles. chimia.ch These examples highlight the utility of this compound derivatives as synthons for building diverse and pharmacologically relevant heterocyclic scaffolds.

Mechanistic Investigations in Coupled Chemical Systems

The efficacy of this compound derivatives, particularly Oxyma, in peptide synthesis is not only due to their ability to form active esters but also their intricate interactions within the reaction mixture. Mechanistic studies have been crucial in understanding these interactions, optimizing reaction conditions, and mitigating side reactions.

Molecular Interactions with Carbodiimides (e.g., Diisopropylcarbodiimide (DIC), Dicyclohexylcarbodiimide (DCC))

The fundamental interaction between this compound derivatives and carbodiimides like DIC and DCC is the foundation of their use as coupling additives. acs.orgwikipedia.org The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack. acs.orgwikipedia.org The hydroxyimino group of the additive then intercepts the highly reactive O-acylisourea intermediate. biosyn.comacs.org

This interaction is crucial for preventing side reactions. The O-acylisourea intermediate, if left unchecked, can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction. acs.org By rapidly converting the O-acylisourea to a more stable active ester, the this compound derivative ensures the efficient formation of the desired amide bond. acs.org The pronounced acidity of these additives (pKa of Oxyma is 4.60) also helps to neutralize the basicity of the carbodiimide, further suppressing side reactions. wikipedia.org

Fundamental Mechanisms of Stereochemical Configuration Preservation, Including Racemization Suppression

One of the most significant advantages of using this compound derivatives as additives is their remarkable ability to suppress racemization during peptide coupling. wikipedia.orgnih.gov Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis. It can occur via the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to an achiral aromatic form. bachem.com

The mechanism of racemization suppression by additives like Oxyma involves the rapid trapping of the reactive O-acylisourea intermediate. acs.org This prevents the formation of the oxazolone (B7731731) intermediate. acs.org The resulting active ester is less prone to racemization than the O-acylisourea. biosyn.com Studies have shown that the combination of DIC and Oxyma is particularly effective at minimizing racemization, even for sensitive amino acids like cysteine and histidine. nih.gov

Table 1: Racemization of Fmoc-L-amino acids with various coupling reagents.

| Amino Acid | Coupling Reagent | % D-product | Reference |

| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | No racemization | nih.gov |

| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 | nih.gov |

| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | Negligible | nih.gov |

Data sourced from a 2023 study on racemization in peptide synthesis. nih.gov

Advanced Applications in Organic Synthesis and Chemical Research

Core Role as Coupling Additives in Peptide Chemistry

The synthesis of peptides, which involves the formation of amide bonds between amino acids, is a delicate process where efficiency and the preservation of stereochemistry are paramount. Cyano(hydroxyimino)acetic acid ethyl ester (Oxyma) has become an exceptional additive in carbodiimide-mediated peptide coupling, significantly enhancing the process. thieme-connect.comwikipedia.org It is widely used in both solid-phase and solution-phase peptide synthesis. thieme-connect.comcsic.es

The primary mechanism involves the reaction of the carbodiimide (B86325) (e.g., DIC, EDC) with a carboxylic acid to form a highly reactive O-acylisourea intermediate. oxymapure.com This intermediate is prone to rapid decomposition or rearrangement into an inactive N-acylurea, and for protected amino acids, it can lead to the formation of an oxazolone (B7731731), which causes racemization. oxymapure.comnih.gov Oxyma intercepts the O-acylisourea intermediate to form a more stable and highly reactive Oxyma ester, which minimizes these side reactions and efficiently acylates the amine component. oxymapure.combiosyn.com

The use of this compound derivatives as additives significantly boosts the efficiency of peptide coupling reactions. biosyn.com By forming a more reactive and stable active ester intermediate, Oxyma accelerates the rate of amide bond formation, leading to higher yields. biosyn.comsigmaaldrich.com This enhanced efficiency is crucial, especially in the synthesis of "difficult" peptides, such as those containing sterically hindered amino acids. sigmaaldrich.comorgsyn.org The combination of Diisopropylcarbodiimide (DIC) and Oxyma has proven to be particularly effective, demonstrating superior performance in creating these challenging peptide linkages. researchgate.net Furthermore, the development of coupling reagents that incorporate the Oxyma moiety directly, such as COMU, has streamlined the process, offering high coupling efficiencies comparable to other advanced reagents. bachem.com

A critical challenge in peptide synthesis is the prevention of racemization—the loss of chiral integrity at the α-carbon of the amino acid. bachem.com this compound and its derivatives exhibit a remarkable capacity to suppress racemization. wikipedia.orgnih.gov With a pKa of 4.60, it acts as an acidic agent that neutralizes the basicity inherent in the coupling environment, thereby inhibiting the base-catalyzed side reactions that lead to epimerization. wikipedia.org

Research has consistently shown that using Oxyma results in significantly lower levels of racemization compared to older additives, with studies reporting the achievement of high diastereomeric excesses, often exceeding 99%. This makes it invaluable for fragment condensation and for coupling amino acids that are particularly prone to racemization, such as cysteine and histidine. sigmaaldrich.comhighfine.com Some derivatives, like Oxyma-B, have demonstrated an even greater ability to minimize racemization in certain contexts. nih.govhighfine.com

| Entry | Additive | Yield (%) | D/L Isomer Ratio (%) |

|---|---|---|---|

| 1 | HOAt | 91.5 | 3.9 |

| 2 | HOBt | 94.3 | 11.0 |

| 3 | OxymaPure® | 94.4 | 0.9 |

| 4 | Oxyma-B | 90.0 | 1.0 |

Data sourced from research on liquid-phase peptide synthesis. oxymapure.com

| Entry | Additive/Reagent | D/L Isomer Ratio (%) |

|---|---|---|

| 1 | HOAt/DIC | 1.9 |

| 2 | HOBt/DIC | 5.1 |

| 3 | OxymaPure®/DIC | 3.0 |

| 4 | Oxyma-B/DIC | 1.0 |

Data from studies on solid-phase peptide synthesis. oxymapure.com

This compound (as Oxyma) was developed as a direct and superior replacement for the canonical, but potentially explosive, benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgsigmaaldrich.comnih.gov Calorimetry assays have shown that Oxyma has a more favorable decomposition profile, suggesting a much lower risk of explosion. nih.gov

In terms of performance, Oxyma consistently provides higher yields and less racemization than HOBt. sigmaaldrich.com Its efficacy is generally considered comparable to, and in some demanding cases, superior to that of HOAt. oxymapure.comnih.gov The reactivity of the active esters formed by these additives generally follows the order: OAt > Oxyma > OBt. sigmaaldrich.com However, the enhanced safety profile of Oxyma, combined with its high efficiency, makes it the preferred choice in many modern synthetic protocols. biosyn.combachem.com Furthermore, coupling reagents derived from Oxyma, such as COMU and PyOxim, offer improved solubility and a reduced allergenic potential compared to their benzotriazole-based counterparts like HBTU and HATU. bachem.comsigmaaldrich.com

In Solid-Phase Peptide Synthesis (SPPS), where reagents are used in excess and reactions are driven to completion, Oxyma is an invaluable additive. wikipedia.org It is highly effective when used with carbodiimides like DIC for automated SPPS. bachem.com One of its significant advantages is its role in "green" chemistry; it is compatible with a broader range of environmentally benign solvents and can help minimize waste by reducing side reactions. biosyn.com Research has demonstrated the successful use of an Oxyma/TBEC combination for SPPS in green solvents like N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC), even allowing for the use of side-chain free arginine and histidine. rsc.org Additionally, adding Oxyma to the piperidine (B6355638) solution during the Fmoc-deprotection step can reduce base-mediated side reactions, most notably the formation of aspartimide. oxymapure.comnih.gov

While SPPS is dominant, solution-phase peptide synthesis remains crucial, particularly for large-scale production and the synthesis of specific fragments. Oxyma and its derivatives are exceptionally well-suited for these methods. thieme-connect.comcsic.es Reviews have highlighted the extensive application of Oxyma-based reagents in solution-phase chemistry. csic.escsic.es For instance, the hydrophobic fragment of the amyloid β-peptide was successfully synthesized in solution with high yield using an Oxyma-based protocol. csic.es Another notable application is the development of protocols that use Oxyma derivatives in mild, aqueous micellar conditions, obviating the need for organic solvents and simplifying purification. csic.esorganic-chemistry.org This approach is applicable to a wide range of amino acids and supports the synthesis of oligopeptides with excellent yields. csic.esorganic-chemistry.org

Utility in Solid-Phase Peptide Synthesis Methodologies

Versatile Building Blocks in Complex Molecule Construction

Beyond its role as an additive, the chemical structure of this compound makes it a versatile synthon, or building block, for the creation of more complex molecules. csic.eschemimpex.com The presence of the cyano, hydroxyimino, and carboxylic acid (or ester) functional groups provides multiple points for chemical modification, allowing it to serve as an intermediate in the synthesis of a wide array of compounds. chemimpex.comcymitquimica.com

Its derivatives are used as precursors in the development of pharmaceuticals and agrochemicals, such as fungicides and herbicides. chemimpex.comgoogle.com The reactivity of the oxime and cyano groups allows for its incorporation into diverse heterocyclic and bioactive scaffolds. csic.eschemimpex.com For example, researchers have used Oxyma as a starting material to synthesize modified Yamaguchi reagents, which are powerful tools for enantioselective esterification, amidation, and racemization-free peptide synthesis. acs.org This demonstrates a higher-level application where the compound is not merely an additive but a key structural component of a sophisticated chemical reagent. Its utility as a foundational element in constructing complex molecules for various applications continues to be an active area of research. angenechemical.com

Synthetic Utility in Multi-step Organic Transformations

A primary application of this compound derivatives, such as its ethyl ester (Oxyma), is in peptide synthesis, a cornerstone of multi-step organic transformations. cymitquimica.com These compounds serve as highly effective coupling additives, particularly in carbodiimide-mediated peptide bond formation. acs.orgtcichemicals.com Their role is to suppress racemization, a common and detrimental side reaction that can occur during the activation and coupling of amino acids. acs.orgorganic-chemistry.org Oxyma has demonstrated a remarkable ability to inhibit racemization and exhibits impressive coupling efficiency, often superior to traditional additives like HOBt (1-hydroxybenzotriazole). acs.orgresearchgate.net

Precursors for Broad Categories of Pharmaceutically Relevant Scaffolds

This compound and its related synthons are valuable starting materials for the synthesis of diverse heterocyclic systems, which form the core of many pharmaceutically active compounds. cymitquimica.comekb.eg The inherent reactivity of the cyano and hydroxyimino groups allows for a variety of cyclization reactions to build scaffolds such as pyridines, thiazoles, pyrimidines, and thiadiazoles. ekb.eggoogle.comoup.com

For instance, 2-cyano-2-hydroxyiminoacetamides, derived from this compound, can be used to prepare 5-amino-1,2,4-thiadiazole derivatives. These thiadiazole scaffolds are key components in certain cephalosporin (B10832234) antibiotics. oup.com The synthesis often involves reacting the hydroxyiminoacetamide derivative with reagents like potassium thiocyanate (B1210189) to construct the thiadiazole ring. google.com Furthermore, the compound serves as a precursor for creating substituted thieno[2,3-c]pyran derivatives, which are investigated as potential pharmaceutically active agents. google.com The versatility of this starting material makes it a key building block in the discovery and development of new drugs. ekb.eg

Intermediates in Agrochemical Development (e.g., Fungicides)

In the field of agrochemicals, this compound plays a crucial role as an intermediate in the synthesis of fungicides. cymitquimica.com Notably, it is a known degradation product and a synthetic precursor of Cymoxanil, a widely used fungicide that controls late blight on crops like potatoes. impurity.comherts.ac.uk

The synthesis of Cymoxanil and related fungicidal compounds often involves the alkylation or acylation of 2-cyano-2-hydroxyiminoacetamide, which is directly prepared from cyanoacetamide through nitrosation. oup.comgoogle.com The resulting derivatives possess potent fungicidal properties. google.com Research has also explored the creation of co-crystals incorporating 2-cyano-2-isonitrosoacetamide (an isomer) with other active molecules to enhance agrochemical properties. iucr.org This demonstrates the compound's significance in developing new and effective crop protection agents.

Table 1: Role of this compound Derivatives in Agrochemicals

| Derivative/Related Compound | Application | Target Pathogen Example | Reference(s) |

|---|---|---|---|

| 2-Cyano-2-hydroxyiminoacetamide | Precursor for Fungicides | Plant fungi | google.com |

| Cymoxanil | Active Fungicide Ingredient | Late Blight (e.g., in potatoes) | impurity.comherts.ac.uk |

| 2-Cyano-2-isonitrosoacetamide | Component in Agrochemical Co-crystals | Plant fungi | iucr.org |

Directed Synthesis of Specific Advanced Chemical Intermediates

This compound is a key starting point for the directed synthesis of more complex and valuable chemical intermediates. Two prominent examples are 2-aminoimidazole-4-carboxamide (AICA) and 2-cyano-2-(methoxyimino)acetic acid.

2-aminoimidazole-4-carboxamide (AICA): This compound is a significant intermediate in chemical synthesis. A synthetic route to AICA has been developed starting from ethyl cyano(hydroxyimino)acetate. The process involves a reduction of the hydroxyimino group to an amino group, followed by amidation and a final reductive coupling reaction to form the imidazole (B134444) ring. rsc.org While challenges in yield and side reactions exist, this pathway highlights the utility of this compound derivatives in building complex heterocyclic intermediates. rsc.org

2-cyano-2-(methoxyimino)acetic acid: This intermediate is used in the synthesis of cyano-oxime derivative fungicides. chemicalbook.comcymitquimica.com It is typically prepared from the methylation of a cyano(hydroxyimino)acetate ester, such as methyl 2-cyano-2-(hydroxyimino)acetate. chemicalbook.com The resulting methoxyimino compound is a key building block for further elaboration into final agrochemical products. nih.gov

Table 2: Synthesis of Advanced Intermediates

| Starting Material | Target Intermediate | Key Transformation(s) | Application of Intermediate | Reference(s) |

|---|---|---|---|---|

| Ethyl cyano(hydroxyimino)acetate | 2-aminoimidazole-4-carboxamide (AICA) | Reduction, Amidation, Reductive Coupling | Synthetic Intermediate | rsc.org |

| Methyl 2-cyano-2-(hydroxyimino)acetate | 2-cyano-2-(methoxyimino)acetic acid | Methylation | Fungicide Synthesis | chemicalbook.comcymitquimica.com |

Specialized Applications in Chemical Biology and Materials Science

Beyond traditional organic synthesis, this compound derivatives have found specialized roles in the interdisciplinary fields of chemical biology and materials science, particularly in the study of proteins.

Employment in Proteomics Research for Studying Protein Interactions and Functions

In proteomics, the study of the entire set of proteins expressed by an organism, derivatives of this compound are of significant value. Ethyl cyano(hydroxyimino)acetate (Oxyma) is widely employed as a coupling additive in the chemical synthesis of peptides. cymitquimica.comresearchgate.net These synthetic peptides are crucial tools in proteomics for various applications, including their use as standards for quantitative proteomics and as probes to study protein-protein interactions. researchgate.netresearchgate.net

The efficiency and racemization-suppressing properties of Oxyma are critical for producing high-purity peptides that accurately mimic their natural counterparts. organic-chemistry.orgresearchgate.net For example, in chemical cross-linking experiments designed to map protein interactions, precisely synthesized peptides are often required. researchgate.net The use of Oxyma in conjunction with coupling agents like diisopropylcarbodiimide (DIC) or EDCI facilitates the reliable formation of the necessary amide bonds, underpinning the synthesis of these essential research tools. acs.orgresearchgate.net While not directly interacting with proteins in a biological sample, the role of this compound derivatives in enabling the synthesis of high-fidelity peptide probes is a vital contribution to the field of proteomics. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to study Cyano(hydroxyimino)acetic acid and its derivatives. These studies provide a detailed picture of the molecule's geometry, conformational possibilities, and the distribution of electrons within its structure.

DFT has emerged as a principal method for the theoretical study of this compound. By approximating the many-electron problem, DFT allows for the accurate and computationally efficient calculation of the molecule's electronic structure and associated properties.

Table 1: Selected Geometrical Optimization Parameters for this compound Derivatives This table is illustrative, based on typical findings from DFT studies. Specific values can vary based on the computational method and basis set used.

| Parameter | Description | Typical Finding |

|---|---|---|

| Conformation | Most stable arrangement | DFT calculations identify the lowest energy conformers. |

| Hydrogen Bonding | Intermolecular interactions | Calculations confirm the formation of dimers via O-H···O or O-H···N hydrogen bonds, influencing the crystal structure. acs.orgnih.gov |

| Planarity | Molecular shape | The core structure of the molecule is generally found to be planar. |

Table 2: Summary of Electronic Property Analysis from DFT Studies This table summarizes common electronic properties investigated for this compound and its derivatives.

| Electronic Property | Method of Analysis | Key Findings |

|---|---|---|

| Atomic Charges | Natural Bond Orbital (NBO) | Quantifies the electron distribution, highlighting the electronegative character of oxygen and nitrogen atoms. researchgate.net |

| Electron-Withdrawing Effects | General DFT analysis | The cyano group significantly influences the electronic properties and reactivity of the molecule. dntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | MEP surface mapping | Visualizes electron-rich and electron-poor regions, predicting sites for hydrogen bonding and other noncovalent interactions. nih.gov |

| Frontier Molecular Orbitals | HOMO-LUMO calculations | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is calculated to assess chemical reactivity and kinetic stability. |

The Gauge-Including Atomic Orbital (GIAO) method is frequently used to compute 1H and 13C NMR chemical shifts. dntb.gov.uaacs.org The calculated values for the most stable molecular structures generally show good agreement with experimental spectra measured in various solvents. dntb.gov.ua This correlation between theoretical and experimental data supports the proposed structures and provides a deeper understanding of how the chemical environment affects the spectral properties.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates the synergy between calculated and observed spectroscopic data for this compound and its derivatives.

| Spectroscopic Technique | Theoretical Method | Comparison with Experiment | Significance |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | GIAO-DFT | Calculated chemical shifts show good agreement with experimental data. dntb.gov.ua | Validates molecular structure and helps in the assignment of complex spectra. |

While extensive DFT studies exist, information regarding the application of Molecular Dynamics (MD) simulations specifically to assess solvent effects on the reactivity and stability of this compound is not widely available in the searched literature. However, the influence of the solvent is recognized as critical and is often assessed in computational studies using implicit solvation models within the DFT framework. acs.org For instance, the SMD (Solvation Model based on Density) continuum model has been used to simulate the solvent environment (e.g., N,N-dimethylformamide) in DFT calculations to study reaction mechanisms and compute NMR spectra, indicating the solvent's importance in modulating the molecule's properties and behavior. acs.orgacs.org

Analysis of Electronic Properties and Charge Distribution

Molecular Dynamics (MD) Simulations

Computational Elucidation of Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction pathways involving derivatives of this compound, such as its ethyl ester, known as Oxyma.

A key application of computational chemistry is the characterization of transition states and the calculation of activation energies, which are crucial for understanding reaction kinetics. For instance, in the reaction between ethyl (hydroxyimino)cyanoacetate (Oxyma) and diisopropylcarbodiimide (DIC), which can lead to the undesired formation of hydrogen cyanide (HCN), computational models have been used to explore the energetics of various steps. acs.orgresearchgate.net

One study calculated the activation energies for the isomerization of an adduct formed between Oxyma and DIC. acs.org The energy barrier for isomerization via a rotation mechanism was found to be 31.2 kcal/mol, while an inversion mechanism at the nitrogen atom had an even higher activation energy of 46.5 kcal/mol. acs.org These high barriers suggest that isomerization is unlikely to occur at room temperature. acs.org Further calculations for the subsequent cyclization step, which is part of the pathway to HCN formation, revealed different activation energies depending on the isomer of the starting adduct. acs.org

Table 1: Calculated Activation Energies in the Oxyma/DIC Reaction System

| Reaction Step | Isomer | Calculated Activation Energy (kcal/mol) | Source |

| Isomerization (Rotation) | - | 31.2 | acs.org |

| Isomerization (Inversion) | - | 46.5 | acs.org |

| Cyclization | Z-Adduct | 14.1 | acs.org |

| Cyclization | E-Adduct | 21.6 | acs.org |

These calculations help to identify the most favorable reaction pathways and explain experimental observations, such as the conditions under which side products are formed. acs.orgresearchgate.net

Beyond calculating single energy barriers, computational methods can map out the entire minimal energy reaction path (MERP), detailing all intermediates and transition states connecting reactants to products. acs.org This provides a comprehensive picture of the reaction mechanism.

For the reaction of the Oxyma-DIC adduct that generates HCN, a complex reaction coordinate has been computationally mapped. acs.org The mechanism involves the following key steps:

Cyclization : The process begins with a nucleophilic attack by a nitrogen atom to form a cyclic, zwitterionic intermediate, designated as INT1-M1. acs.org

Cyanide Elimination : This intermediate then eliminates a cyanide ion to form a more stable cationic intermediate, INT2-M1. acs.org

By charting the free energy changes throughout this sequence, researchers can identify the rate-determining step, which is the transition state with the highest free energy relative to the initial reactants. acs.org Such detailed mapping is essential for understanding reaction kinetics and for designing strategies to minimize unwanted side reactions in synthetic applications like peptide synthesis. acs.orgresearchgate.net

Transition State Characterization and Activation Energy Calculations

Theoretical Studies on Ligand-Metal Ion Interactions

This compound and its derivatives are recognized as potent chelating agents for various metal ions. researchgate.netgoogle.comnih.gov Theoretical studies provide fundamental insights into the nature of these interactions, including the geometry, bonding, and stability of the resulting metal complexes.

The combination of the oxime and carboxylic acid functional groups within the same molecule gives this compound a strong affinity for metal ions like copper(II) and nickel(II). google.com Computational and spectroscopic studies have proposed several coordination modes.

The most common mode involves the ligand acting in a bidentate fashion, chelating the metal ion through the nitrogen atom of the oxime group and an oxygen atom from the carboxylate group. researchgate.netnih.gov In the case of Ni(II) and Cu(II) complexes, this coordination often results in the formation of trans bis-complexes, where two ligand molecules coordinate to a single metal center. researchgate.net

X-ray crystallography on a heterometallic potassium-copper(II) complex revealed a specific coordination geometry. The Cu(II) ion is in a distorted square-pyramidal environment, with the basal plane formed by two oxime nitrogen atoms and two carboxylate oxygen atoms from two separate, trans-disposed ligand molecules. nih.gov An apical position is occupied by a water molecule. nih.gov With sodium ions, the coordination is different, with Na+ ions bonding to the deprotonated oximic and carboxylic groups. researchgate.net

Table 2: Proposed Coordination Modes of this compound with Metal Ions

| Metal Ion | Proposed Coordination Mode | Key Atoms Involved | Resulting Structure | Source |

| Cu(II), Ni(II) | Bidentate Chelation | Oxime Nitrogen, Carboxyl Oxygen | trans bis-complexes | researchgate.net |

| Cu(II) | Bidentate Chelation | 2x Oxime Nitrogen, 2x Carboxyl Oxygen | Distorted square-pyramidal | nih.gov |

| Na(I) | Ionic Bonding | Deprotonated Oxime Oxygen, Carboxyl Oxygen | - | researchgate.net |

Computational modeling, primarily using Density Functional Theory (DFT), is extensively used to investigate the structure and bonding of metal complexes of this compound. researchgate.net These studies calculate various properties to be compared with experimental data.

For complexes with Na(I), Ni(II), and Cu(II), DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) and LanL2DZ have been employed to determine:

Equilibrium geometries : Predicting the three-dimensional structure and bond lengths/angles of the complexes. researchgate.net

Harmonic vibrational frequencies : Calculating theoretical infrared and Raman spectra, which can be compared with experimental spectra to confirm the proposed structure. researchgate.net

Atomic charges and charge distribution : Understanding how electrons are distributed within the complex. researchgate.net

To gain a deeper understanding of the bonding, Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analyses are performed. researchgate.net These methods analyze charge transfer and hyperconjugative interactions, providing insights into the stability of the metal-ligand bonds. researchgate.net This combined approach of spectroscopic analysis and quantum chemical calculations has proven effective for estimating the structures and understanding the electronic properties of these metal complexes. researchgate.net

Future Directions and Research Opportunities

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. While methods for producing Cyano(hydroxyimino)acetic acid and its esters exist, there is considerable room for improvement in terms of sustainability. Future research should prioritize the development of "green" synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

One promising avenue is the exploration of fine bubble technology for the synthesis of related compounds, which has shown potential in improving reaction efficiency in multiphase systems. rsc.org Research into cascade-type one-pot reactions, starting from readily available materials like 2-cyanoacetamide (B1669375), could also offer a more streamlined and atom-economical approach. rsc.org Furthermore, investigating the use of greener solvent systems, such as ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate, could significantly reduce the environmental footprint of the synthesis process. biosyn.com The development of recyclable reagents, such as the modified Yamaguchi reagent (TCBOXY), where the byproducts can be recovered and reused, presents another important direction for sustainable synthesis. acs.org

Unexplored Reactivity Patterns and Novel Transformations

The reactivity of the this compound scaffold has been primarily exploited in the context of acylation and peptide bond formation. biosyn.com However, the unique juxtaposition of the cyano, hydroxyimino, and carboxylic acid (or ester) functionalities suggests a wealth of unexplored reactivity.

Future investigations could focus on:

Cyclization Reactions: The inherent functionalities could be leveraged to construct novel heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Lossen Rearrangement: The application of a Lossen-type rearrangement, mediated by reagents like 4-NBsOXY, has been demonstrated for the synthesis of ureas and hydroxamic acids. acs.orgnih.gov Further exploration of this rearrangement with different substrates could unlock new synthetic pathways.

Metal Complexation: The ability of this compound to act as a bidentate ligand, chelating metal ions through the oxime nitrogen and carboxyl oxygen, has been documented. researchgate.net This opens up opportunities in catalysis, materials science, and analytical chemistry for the development of novel metal complexes with unique properties.

Reaction with Carbodiimides: The reaction between Oxyma and diisopropylcarbodiimide (DIC) has been reported to generate hydrogen cyanide (HCN), raising safety concerns. acs.orgresearchgate.net A thorough mechanistic investigation of this reaction is crucial not only for safety but also for potentially harnessing this reactivity in a controlled manner for synthetic purposes.

Development of Predictive Models via Advanced Computational Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, thereby accelerating the discovery and optimization of new chemical entities and processes. For this compound and its derivatives, computational studies can provide invaluable insights.

Key areas for future computational research include:

pKa Prediction: The acidity of the oxime is a critical factor in its performance as a coupling additive. acs.org In silico studies using algorithms like GALAS can accurately predict the pKa of various oxime derivatives, guiding the design of new additives with tailored acidity. researchgate.net

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the molecular geometry, vibrational frequencies, and reaction mechanisms of this compound and its derivatives. researchgate.net This can help in understanding the intricacies of its reactivity, such as the mechanism of HCN generation from the reaction with DIC. acs.org

Structure-Property Relationships: Computational modeling can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) to predict the efficacy and properties of new derivatives. This can aid in the rational design of next-generation compounds with enhanced characteristics.

Docking Studies: For derivatives with potential biological applications, molecular docking studies can predict binding affinities and interaction modes with biological targets, such as proteins, aiding in drug discovery efforts. ekb.eg

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique properties of this compound and its derivatives make them attractive candidates for applications beyond traditional peptide synthesis. Future research should aim to expand their utility in emerging chemical fields.

Potential areas of application include:

Medicinal Chemistry: The scaffold can be used in the design of novel therapeutic agents. chemimpex.com Its derivatives have been explored for the synthesis of α-ketoamides, which are present in many pharmaceutically active compounds. mdpi.com

Agricultural Chemistry: The compound and its derivatives are used in the formulation of agrochemicals, including herbicides and pesticides. chemimpex.com Further research could lead to the development of more potent and selective agrochemicals.

Materials Science: The ability of this compound to form metal complexes suggests its potential use in the development of new materials with interesting electronic, magnetic, or optical properties. researchgate.net

Bioconjugation: The reactivity of the scaffold could be harnessed for the development of novel linkers and crosslinkers for bioconjugation, including the preparation of antibody-drug conjugates (ADCs). chemscene.com

Design and Synthesis of Next-Generation Derivatives with Enhanced Properties for Specific Applications

Building upon the knowledge gained from the aforementioned research areas, the design and synthesis of next-generation derivatives of this compound with enhanced properties for specific applications is a key future direction.

This could involve:

Tuning Acidity and Reactivity: By strategically modifying the substituents on the core scaffold, it is possible to fine-tune the pKa and reactivity of the oxime group to optimize its performance in specific reactions. An in silico study has suggested that ethyl 2-(hydroxyimino)-2-nitroacetate could be a promising candidate for a peptide coupling additive. acs.org

Improving Solubility and Stability: For applications in various solvent systems, including aqueous media, derivatives with improved solubility and hydrolytic stability are desirable. The development of the potassium salt of Oxyma (K-Oxyma) is a step in this direction, offering better performance in certain applications. csic.essigmaaldrich.com

Introducing New Functionalities: Incorporating new functional groups can impart novel properties and open up new avenues for application. For example, the development of Oxyma-based uronium-type coupling reagents like COMU has demonstrated improved performance in peptide synthesis. researchgate.net

Enhancing Safety Profiles: A critical consideration is the development of derivatives with improved safety profiles, particularly minimizing the risk of explosion and the generation of toxic byproducts like HCN. acs.org

Q & A

Q. How can chemical software tools improve data management in studies involving this compound?

- Methodology :

- ELN integration : Use LabArchives or SciNote to track synthetic protocols and spectral data.

- Cheminformatics : Employ KNIME or RDKit for QSAR modeling of reactivity trends across derivatives .

Hypothesis-Driven Research Frameworks

Q. What frameworks guide the formulation of testable hypotheses about this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.